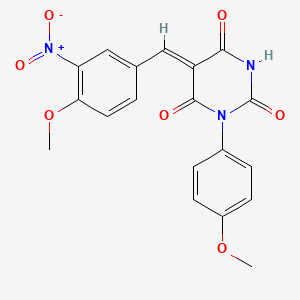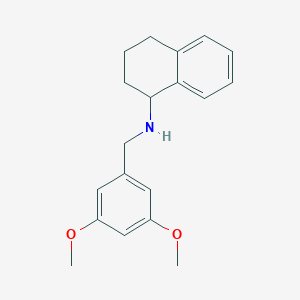![molecular formula C19H24O3 B4926897 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene](/img/structure/B4926897.png)
2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene, also known as EDPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EDPB is a type of benzene derivative that is used in the synthesis of drugs and other chemical compounds.
Mecanismo De Acción
The mechanism of action of 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene is not fully understood. However, studies have suggested that it may act as a modulator of certain proteins and enzymes in the body. 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammatory and immune responses.
Biochemical and Physiological Effects:
2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-tumor properties. 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene has also been shown to have a positive effect on cognitive function and memory. Additionally, 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene has been shown to have antioxidant properties and may have a protective effect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene in lab experiments is its high purity and stability. 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene is its potential toxicity and side effects. Therefore, it is important to use caution when handling 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene in lab experiments.
Direcciones Futuras
There are several future directions for research on 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene. One area of research is the development of new drugs and therapies that use 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene as a building block. Another area of research is the development of new MOFs that use 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene as a ligand for gas storage and separation applications. Additionally, research could focus on the potential use of 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene in the treatment of neurodegenerative diseases and other conditions associated with oxidative stress.
Métodos De Síntesis
The synthesis of 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene involves the reaction of 1,4-dimethylbenzene with 3-(3-ethoxyphenoxy)propyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). The product is then purified through column chromatography or recrystallization to obtain pure 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene.
Aplicaciones Científicas De Investigación
2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene has been extensively studied for its potential applications in various fields of scientific research. It has been used in the synthesis of drugs such as anti-cancer agents, anti-inflammatory agents, and anti-viral agents. 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene has also been used as a ligand in metal-organic frameworks (MOFs) for gas storage and separation applications. Additionally, 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene has been used as a building block in the synthesis of polymers for biomedical applications.
Propiedades
IUPAC Name |
2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-4-20-17-7-5-8-18(14-17)21-11-6-12-22-19-13-15(2)9-10-16(19)3/h5,7-10,13-14H,4,6,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNQSQBMCDUNKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCOC2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3-Ethoxyphenoxy)propoxy]-1,4-dimethylbenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-(4-chloro-2-methylphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B4926817.png)
![N-[2-(benzylthio)ethyl]-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4926824.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydro-3-pyridinecarbonitrile](/img/structure/B4926830.png)



![N~2~-(2-chloro-6-fluorobenzyl)-N~1~-(2-hydroxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4926859.png)
![1-{1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}-2-(4-morpholinyl)-2-oxoethanone](/img/structure/B4926867.png)

![2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylaniline](/img/structure/B4926874.png)
![6-{[(2-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4926895.png)
![N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide](/img/structure/B4926901.png)
![3-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B4926905.png)
![4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B4926913.png)